Excisanin A
Overview
Description
Excisanin A is a diterpenoid compound isolated from the plant Isodon Macrocalyxin D . It has garnered significant attention due to its potent antitumor properties and relatively low toxicity . This compound is known for its ability to induce apoptosis in tumor cells and inhibit tumor growth by targeting specific signaling pathways .
Mechanism of Action
Excisanin A is a diterpenoid compound purified from Isodon MacrocalyxinD . It has been the subject of considerable research due to its strong antitumor activity with low toxicity .
Target of Action
The primary target of this compound is the PKB/AKT kinase . This kinase is a core component of the phosphoinositide 3-kinase/AKT signaling pathway, which is involved in a wide variety of biological processes, including cell proliferation, differentiation, apoptosis, glucose metabolism, and tumorigenesis .
Mode of Action
This compound interacts with its target by inhibiting the activity of PKB/AKT kinase and blocking its signal pathway . This interaction results in the induction of apoptosis in tumor cells, as evidenced by an increase in AnnexinV-positive cells and characteristic morphologic changes of apoptosis in the nucleus .
Biochemical Pathways
The affected pathway is the phosphoinositide 3-kinase/AKT signaling pathway . The inhibition of this pathway by this compound leads to a decrease in the proliferation of tumor cells . Additionally, this compound has been found to suppress the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), which are key proteins in the metastasis of cancer cells .
Pharmacokinetics
It’s worth noting that the compound’s strong antitumor activity and low toxicity suggest favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in tumor cells and the suppression of tumor growth . In Hep3B xenograft models, this compound remarkably decreased the xenograft tumor size and induced tumor cell apoptosis .
Biochemical Analysis
Biochemical Properties
Excisanin A plays a significant role in biochemical reactions, particularly in the context of cancer biology. It inhibits cell proliferation, migration, adhesion, and invasion . This compound interacts with various biomolecules, including MMP-2, MMP-9, p-FAK, p-Src, and integrin β1 protein, and decreases their expression .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of Hep3B and MDA-MB-453 cells via induction of apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits AKT activity and blocks its signal pathway in vitro and in vivo .
Temporal Effects in Laboratory Settings
Over time, this compound shows consistent anticancer activity in laboratory settings. Information concerning its stability, particularly in solution, has rarely been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: Excisanin A can be synthesized through a series of chemical reactions involving the diterpenoid skeleton. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired structure. Specific details on the synthetic route are often proprietary and may vary depending on the research group or industrial entity conducting the synthesis .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the plant Isodon Macrocalyxin D. The process includes harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate the compound . This method is preferred due to its efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Excisanin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Excisanin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactions.
Industry: Utilized in the development of novel anticancer drugs and other therapeutic agents.
Comparison with Similar Compounds
Excisanin B: Another diterpenoid isolated from the same plant, with similar antitumor properties.
Kamebakaurin: A diterpenoid known for its anti-inflammatory and immunomodulatory activities.
Kamebanin: Another diterpenoid with cytotoxic properties.
Uniqueness of Excisanin A: this compound stands out due to its potent inhibition of the AKT signaling pathway and its ability to induce apoptosis in a variety of tumor cell lines . Its relatively low toxicity compared to other antitumor agents makes it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
(1R,2R,4R,8S,9R,10S,12S,13R,16R)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-9-15-10(21)7-12-19(4)11(18(2,3)6-5-13(19)22)8-14(23)20(12,16(9)24)17(15)25/h10-15,17,21-23,25H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14+,15+,17+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENNPKUXFGPST-WEMBNSTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1CC(C34C2CC(C(C3O)C(=C)C4=O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CCC([C@H]1C[C@H]([C@]34[C@H]2C[C@@H]([C@H]([C@H]3O)C(=C)C4=O)O)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78536-37-5 | |
Record name | Excisanin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78536-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.